Evidence 1: Haloselective C(sp²)–I Coupling Demonstrates >20:1 Selectivity in Bromo(iodo)arene Scaffolds
In the Ni/photoredox dual catalytic system reported by Molander and co‑workers, unsubstituted bromo(iodo)arenes undergo C(sp²)–I‑selective cross‑coupling with alkylsilicates, affording mono‑alkylated products with >20:1 selectivity for reaction at the iodine-bearing carbon. The general reactivity order Ar–I ≫ Ar–Br enables sequential functionalization, and the isopropoxy group of the target compound further enhances solubility in the DMF reaction medium employed in this protocol [1].
| Evidence Dimension | Chemoselectivity (C–I vs. C–Br cross-coupling ratio) |
|---|---|
| Target Compound Data | Anticipated >20:1 C–I selectivity based on analogous unsubstituted bromo(iodo)arene substrates (compounds 3a–3c in the study) |
| Comparator Or Baseline | Unsubstituted bromo(iodo)arenes (e.g., 1‑bromo‑2‑iodobenzene, 1‑bromo‑3‑iodobenzene, 1‑bromo‑4‑iodobenzene) demonstrated >20:1 ratios of mono‑alkylated:bis‑alkylated products |
| Quantified Difference | >20:1 selectivity for C–I over C–Br; no bis‑functionalization detected under optimized conditions |
| Conditions | NiCl₂·dme (2.5 mol %), Ru(bpy)₃(PF₆)₂ (2 mol %), phenanthroline (5 mol %), alkylsilicate (1.2 equiv), DMF (0.1 M), blue LED irradiation, room temperature, 24 h [1] |
Why This Matters
This selectivity permits site‑specific installation of a first C–C bond at iodine while preserving the bromine for a subsequent, orthogonal coupling step, enabling iterative synthesis of highly functionalized biaryls.
- [1] Gutiérrez-Bonet, Á.; Tellis, J. C.; Matsui, J. K.; Prime, M. E.; Molander, G. A. Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. ACS Catal. 2017, 7, 5129–5133. DOI: 10.1021/acscatal.7b01773 View Source
